molecular formula C9H14N2O2 B179728 tert-butyl 4-methyl-1H-pyrazole-1-carboxylate CAS No. 121669-69-0

tert-butyl 4-methyl-1H-pyrazole-1-carboxylate

Cat. No. B179728
M. Wt: 182.22 g/mol
InChI Key: LWXRDTVAZNKWMN-UHFFFAOYSA-N
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Description

“tert-Butyl 4-methyl-1H-pyrazole-1-carboxylate” is a chemical compound with the formula C₉H₁₄N₂O₂. It has a molecular weight of 182.22 g/mol . It is also known by the CAS Number: 121669-69-0 .


Synthesis Analysis

The synthesis of pyrazole derivatives like “tert-butyl 4-methyl-1H-pyrazole-1-carboxylate” can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .


Molecular Structure Analysis

The molecular structure of “tert-butyl 4-methyl-1H-pyrazole-1-carboxylate” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

Pyrazoles, including “tert-butyl 4-methyl-1H-pyrazole-1-carboxylate”, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

“tert-Butyl 4-methyl-1H-pyrazole-1-carboxylate” is a solid substance that is stored at ambient temperature .

Scientific Research Applications

  • Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

    • Application Summary : This compound is synthesized through a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .
    • Methods of Application : The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate of other valuable pyrazole derivatives .
    • Results or Outcomes : The structure of the synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .
  • Synthesis of Pyrazole Derivatives

    • Application Summary : Pyrazole derivatives have been synthesized using various methods, including transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .
    • Methods of Application : The specific methods of synthesis vary widely depending on the specific pyrazole derivative being synthesized .
    • Results or Outcomes : Pyrazole derivatives have been found to exhibit a wide range of physiological and pharmacological activities .
  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

    • Application Summary : This compound is an important intermediate in many biologically active compounds such as crizotinib .
    • Methods of Application : The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
    • Results or Outcomes : The newly synthesized compounds were characterized by spectral data .
  • Synthesis of 3,5-diamino-1-(t-butyl)-1H-pyrazole-4-carbonitrile

    • Application Summary : This compound is a versatile intermediate for the synthesis of various other compounds .
    • Methods of Application : Specific methods of synthesis are not provided in the source .
    • Results or Outcomes : The synthesized compound can be used as a building block in the synthesis of other compounds .
  • Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

    • Application Summary : This compound is synthesized through a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .
    • Methods of Application : The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate of other valuable pyrazole derivatives .
    • Results or Outcomes : The structure of the synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .
  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

    • Application Summary : This compound is an important intermediate in many biologically active compounds such as crizotinib .
    • Methods of Application : The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
    • Results or Outcomes : The newly synthesized compounds were characterized by spectral data .

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may be harmful if inhaled, in contact with skin, or if swallowed .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the future directions of “tert-butyl 4-methyl-1H-pyrazole-1-carboxylate” and similar compounds could be in these fields.

properties

IUPAC Name

tert-butyl 4-methylpyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-7-5-10-11(6-7)8(12)13-9(2,3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXRDTVAZNKWMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-methyl-1H-pyrazole-1-carboxylate

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